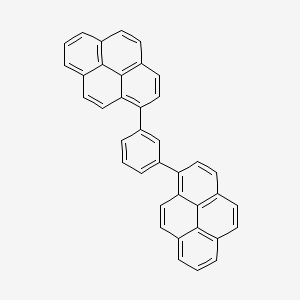
1,3-Di(pyren-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di(pyren-1-yl)benzene is an organic compound composed of two pyrenyl groups attached to a benzene ring. It is a colorless solid with a molecular formula of C38H22 and a molecular weight of 475.58 g/mol . This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Di(pyren-1-yl)benzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common approach involves the use of pre-existing pyrene as the core, followed by different electrophilic aromatic substitutions at specific positions . For instance, the synthesis of 1,3-disubstituted pyrenes can be achieved through direct or indirect methods, resulting in the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions using pyrene as the starting material. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions: 1,3-Di(pyren-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced onto the pyrene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; organometallic reagents (e.g., Grignard reagents) for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyrenequinones and other oxidized pyrene derivatives.
Reduction: Reduced pyrene derivatives with hydrogenated aromatic rings.
Substitution: Halogenated pyrenes, alkylated pyrenes, and other substituted pyrene derivatives.
科学的研究の応用
1,3-Di(pyren-1-yl)benzene has a wide range of applications in scientific research, including:
Biology: Studied for its potential interactions with biological molecules, such as DNA intercalation and protein binding.
作用機序
The mechanism of action of 1,3-Di(pyren-1-yl)benzene is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions enable the compound to bind to DNA, proteins, and other biomolecules, leading to potential biological effects such as cytotoxicity and DNA intercalation . The pathways involved in these interactions are often related to the disruption of cellular processes and induction of apoptosis in cancer cells.
類似化合物との比較
1,3-Di(pyren-1-yl)benzene can be compared with other similar compounds, such as:
1,3-Di(2-pyridyl)benzene: This compound is used in similar applications, including OLEDs and photovoltaic cells, but differs in its photophysical properties and molecular interactions.
1,6- and 1,8-Disubstituted Pyrenes: These compounds have different substitution patterns on the pyrene rings, leading to variations in their electronic and photophysical properties.
2,7-Disubstituted Pyrenes: These compounds also exhibit unique properties and are used in various applications, including materials science and electronics.
特性
分子式 |
C38H22 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC名 |
1-(3-pyren-1-ylphenyl)pyrene |
InChI |
InChI=1S/C38H22/c1-4-23-10-12-27-14-18-31(33-20-16-25(6-1)35(23)37(27)33)29-8-3-9-30(22-29)32-19-15-28-13-11-24-5-2-7-26-17-21-34(32)38(28)36(24)26/h1-22H |
InChIキー |
GHDZTXRYFQBMKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
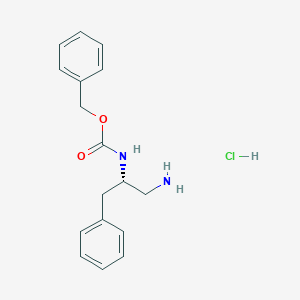
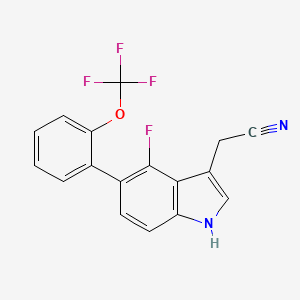
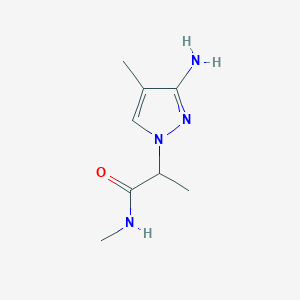

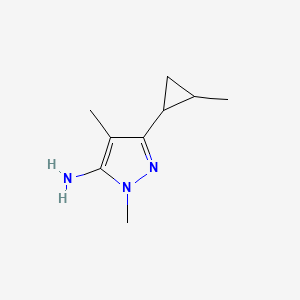
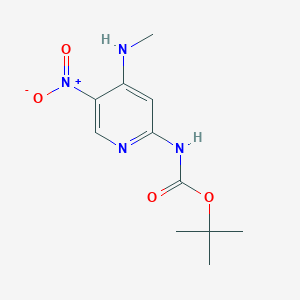


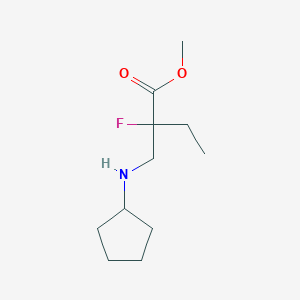

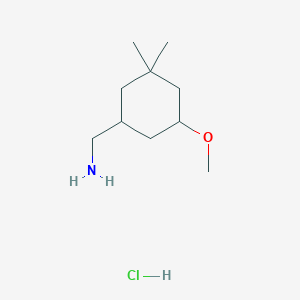
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)

